

In-Gel Proteasome Activity Assay Using Ac-RLR-AMC: Application Notes and Protocols

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Compound of Interest

Compound Name: Ac-RLR-AMC

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Introduction and Principle

The in-gel proteasome activity assay is a powerful technique used to assess the activity of different proteasome complexes within a sample.^{[1][2]} This method combines native polyacrylamide gel electrophoresis (PAGE) with a fluorogenic activity assay to visualize and quantify the activity of various proteasome isoforms, such as the 26S and 20S proteasomes.^{[1][3]} Native PAGE separates protein complexes based on their size, charge, and shape, preserving their native conformation and enzymatic activity.^{[1][4]}

Following electrophoresis, the gel is incubated with a specific fluorogenic substrate. For measuring the trypsin-like activity of the proteasome, the substrate Ac-Arg-Leu-Arg-AMC (**Ac-RLR-AMC**) is utilized.^{[5][6][7]} The proteasome's $\beta 2$ subunit is primarily responsible for this trypsin-like activity, cleaving after basic residues. In its intact form, **Ac-RLR-AMC** is non-fluorescent. Upon cleavage by active proteasomes within the gel, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. This liberated AMC fluoresces upon excitation with UV light (typically around 380 nm), emitting light at approximately 440-460 nm.^{[5][6][7]} The intensity of the fluorescent bands directly corresponds to the level of proteasome activity at that specific location in the gel.^[8] Subsequent immunoblotting of the same gel allows for the quantification of the amount of each proteasome complex, enabling the determination of specific activity (activity per unit of proteasome).^{[1][2]}

This application note provides a detailed protocol for performing an in-gel proteasome activity assay using **Ac-RLR-AMC**, along with guidelines for data analysis and presentation.

Data Presentation

The quantitative data obtained from in-gel proteasome activity assays can be summarized in tables for clear comparison of proteasome activity and abundance under different experimental conditions.

Table 1: Quantification of Proteasome Complex Abundance via Immunoblotting.

This table illustrates how the relative amounts of different proteasome complexes (30S, 26S, and 20S) can be quantified from an immunoblot of a native gel. The data is typically obtained using densitometry software.^{[1][2]}

Lane	Band No.	Proteasome Complex	Relative Front (Rf)	Adjusted Volume (Intensity)	Relative Abundance (%)
1	1	30S (Control)	0.25	8,543,210	15.2
1	2	26S (Control)	0.38	25,678,940	45.7
1	3	20S (Control)	0.51	21,987,650	39.1
2	1	30S (Treated)	0.25	7,987,650	14.0
2	2	26S (Treated)	0.38	22,456,780	39.4
2	3	20S (Treated)	0.51	26,543,210	46.6

Table 2: Relative Trypsin-Like Proteasome Activity in Different Cell Lines.

This table provides an example of how to present the relative trypsin-like activity of different proteasome complexes across various cell lines, as determined by the in-gel assay with **Ac-RLR-AMC**. Activity is normalized to the amount of each proteasome complex.

Cell Line	Proteasome Complex	Relative Trypsin-Like Activity (Normalized to Control)
HEK293T	26S	1.00
20S	0.45	
HeLa	26S	1.25
20S	0.55	
Jurkat	26S	0.85
20S	0.30	

Table 3: Effect of Proteasome Inhibitors on Trypsin-Like Activity.

This table demonstrates the dose-dependent effect of a proteasome inhibitor on the trypsin-like activity of the 26S proteasome in a specific cell line.

Inhibitor Concentration	26S Proteasome Trypsin-Like Activity (Relative Fluorescence Units)	% Inhibition
0 μ M (Control)	15,432	0
10 μ M	8,123	47.4
50 μ M	3,548	77.0
100 μ M	1,234	92.0

Experimental Protocols

Protocol 1: Cell Lysis for Native Proteasome Extraction

This protocol describes the preparation of cell lysates under non-denaturing conditions to maintain proteasome integrity and activity.[\[1\]](#)[\[9\]](#)

Materials:

- Cell pellet
- Phosphate-buffered saline (PBS), ice-cold
- Lysis Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT)
- Protease inhibitor cocktail (optional, do not use if it inhibits proteasome)
- Dounce homogenizer or sonicator
- Refrigerated microcentrifuge

Procedure:

- Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
- Lyse the cells by either douncing on ice for 20-30 strokes or by sonication (e.g., 3 cycles of 10 seconds on, 20 seconds off). Keep the sample on ice throughout the process to prevent heating.
- Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant containing the soluble proteasome complexes.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is critical to be precise as there are no reliable loading controls for native gels.^[1]
- Aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles as this can lead to a loss of proteasome activity.^{[1][9]}

Protocol 2: Native Polyacrylamide Gel Electrophoresis (PAGE)

This protocol outlines the separation of proteasome complexes on a native polyacrylamide gel.

Materials:

- 3-8% Tris-Acetate precast gels or hand-casted native polyacrylamide gels
- Native PAGE running buffer (e.g., 25 mM Tris, 192 mM Glycine, pH 8.3, supplemented with 1 mM ATP and 5 mM MgCl₂)
- Native sample loading buffer (5X): 250 mM Tris-HCl pH 6.8, 50% glycerol, 0.05% Bromophenol Blue
- Cell lysate from Protocol 1
- Electrophoresis apparatus

Procedure:

- Assemble the electrophoresis apparatus according to the manufacturer's instructions. Fill the inner and outer chambers with cold Native PAGE running buffer.
- Prepare the protein samples by mixing 15-20 µg of total protein with the native sample loading buffer to a final concentration of 1X. The total volume should not exceed the well capacity.[\[1\]](#)[\[9\]](#)
- Carefully load the samples into the wells of the native gel.
- Run the gel at a constant voltage (e.g., 150 V) for 4-5 hours at 4°C.[\[9\]](#) The cold temperature is crucial for maintaining protein stability and activity.

Protocol 3: In-Gel Proteasome Activity Assay

This protocol details the detection of proteasome activity within the native gel using the **Ac-RLR-AMC** substrate.

Materials:

- Native gel from Protocol 2
- Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT)
- **Ac-RLR-AMC** substrate stock solution (e.g., 10 mM in DMSO)

- Incubation box (light-protected)
- Gel imaging system with UV transilluminator (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

- After electrophoresis, carefully remove the gel from the cassette.
- Prepare the reaction solution by diluting the **Ac-RLR-AMC** stock solution into the Assay Buffer to a final concentration of 50-100 μ M.
- Place the gel in a light-protected incubation box and add enough reaction solution to completely submerge the gel.
- Incubate the gel at 37°C for 30-60 minutes.[9] The incubation time may need to be optimized depending on the sample's proteasome activity.
- After incubation, carefully remove the gel from the reaction solution.
- Immediately visualize the fluorescent bands using a gel imaging system equipped with a UV transilluminator.[9] Capture the image for later analysis.

Protocol 4: Immunoblotting for Proteasome Quantification

This protocol describes the transfer of proteins from the native gel to a membrane for the quantification of proteasome complexes.

Materials:

- Native gel after activity assay
- SDS-containing transfer buffer (e.g., 25 mM Tris, 192 mM Glycine, 0.05% SDS, 20% methanol)
- PVDF membrane
- Primary antibody against a proteasome subunit (e.g., anti-PSMA1)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting apparatus and imaging system

Procedure:

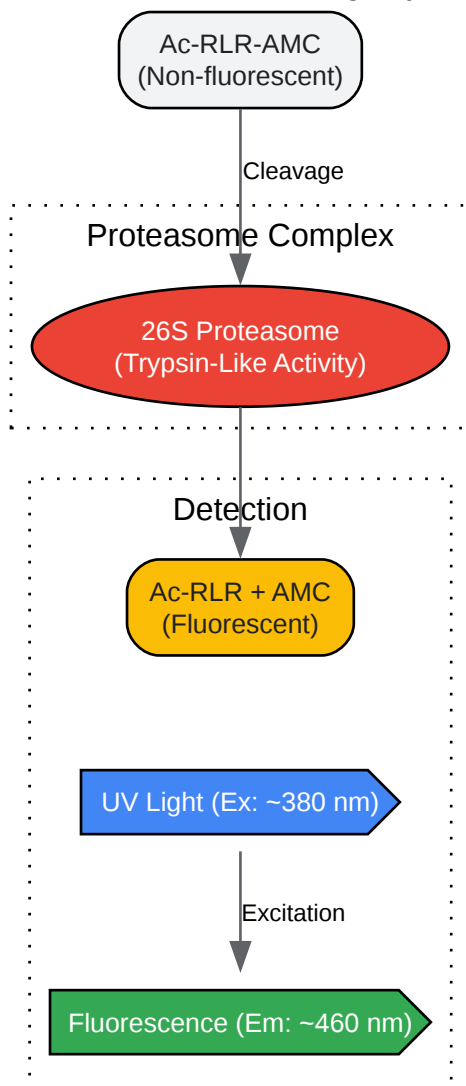
- Equilibrate the gel in transfer buffer for 15-20 minutes. The inclusion of SDS in the transfer buffer helps to denature the proteins and facilitate their transfer to the membrane.
- Activate the PVDF membrane in methanol for 1-2 minutes, then equilibrate in transfer buffer.
- Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer according to standard Western blotting procedures (e.g., wet transfer at 100 V for 1-2 hours at 4°C).
- After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add the chemiluminescent substrate and capture the image using a Western blot imaging system.
- Quantify the band intensities using densitometry software.

Mandatory Visualizations

Diagrams

Caption: Experimental Workflow for In-Gel Proteasome Activity Assay.

Principle of Ac-RLR-AMC Cleavage by Proteasome



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Caption: Principle of **Ac-RLR-AMC** Cleavage by the Proteasome.

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